molecular formula C11H23NO B13210268 4-Amino-2-cyclohexyl-3-methylbutan-2-ol

4-Amino-2-cyclohexyl-3-methylbutan-2-ol

Cat. No.: B13210268
M. Wt: 185.31 g/mol
InChI Key: PUPGIGJZYXQLEC-UHFFFAOYSA-N
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Description

4-Amino-2-cyclohexyl-3-methylbutan-2-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-cyclohexyl-3-methylbutan-2-ol typically involves the reaction of cyclohexylmethyl ketone with methylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-cyclohexyl-3-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-cyclohexyl-3-methylbutan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-cyclohexyl-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-cyclohexyl-3-methylbutan-2-ol is unique due to the presence of both an amino group and a cyclohexyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-amino-2-cyclohexyl-3-methylbutan-2-ol

InChI

InChI=1S/C11H23NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h9-10,13H,3-8,12H2,1-2H3

InChI Key

PUPGIGJZYXQLEC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C1CCCCC1)O

Origin of Product

United States

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